Cetilistat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

As mentioned earlier, cetilistat works by inhibiting pancreatic lipase. This enzyme breaks down dietary fats (triglycerides) into smaller components like fatty acids and monoglycerides, allowing for their absorption in the intestine. Cetilistat binds to the lipase and hinders its ability to perform this function, resulting in the excretion of undigested fat in feces [].

Clinical Trials

Cetilistat was once part of a combination drug called Qnexa, along with phentermine, a stimulant medication. Studies evaluated the efficacy and safety of Qnexa in promoting weight loss in overweight or obese adults. These studies showed promising results, with participants on Qnexa experiencing greater weight loss compared to those on placebo [].

Discontinuation of Development

Despite the initial positive results, development of Qnexa containing cetilistat was discontinued in 2016. This decision was based on concerns regarding potential liver toxicity observed in some clinical trial participants []. Further research would be needed to determine the safety profile of cetilistat before it could be considered for clinical use again.

Cetilistat is a small molecule drug primarily developed for the treatment of obesity. It functions as a gastrointestinal lipase inhibitor, specifically targeting pancreatic lipase, an enzyme responsible for breaking down triglycerides in the intestine. By inhibiting this enzyme, cetilistat prevents the hydrolysis of dietary fats into absorbable free fatty acids, leading to reduced fat absorption and consequently weight loss. Unlike other anti-obesity agents that act centrally to suppress appetite, cetilistat operates peripherally within the gastrointestinal tract, minimizing systemic absorption and potential central nervous system side effects .

Cetilistat acts by inhibiting pancreatic lipase, an enzyme involved in fat digestion in the gastrointestinal tract [, ]. Pancreatic lipase breaks down triglycerides from dietary fat into absorbable free fatty acids. Cetilistat prevents this breakdown, leading to the excretion of undigested triglycerides in feces [, ]. This reduces overall fat absorption and calorie intake, promoting weight loss [].

Clinical trials have shown Cetilistat to be well-tolerated, with mild to moderate gastrointestinal side effects being the most common, such as oily stools and gas [, ]. These side effects are less frequent compared to orlistat [].

Current Status

Cetilistat has not received widespread regulatory approval. However, it was recently approved for the treatment of obesity with complications in Japan [].

The primary chemical reaction associated with cetilistat involves the inhibition of pancreatic lipase. This enzyme catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol. Cetilistat's mechanism can be summarized as follows:

- Inhibition of Lipase Activity: Cetilistat binds to pancreatic lipase, preventing it from hydrolyzing triglycerides.

- Reduced Fat Absorption: As a result, triglycerides remain undigested and are excreted in feces rather than being absorbed into the bloodstream.

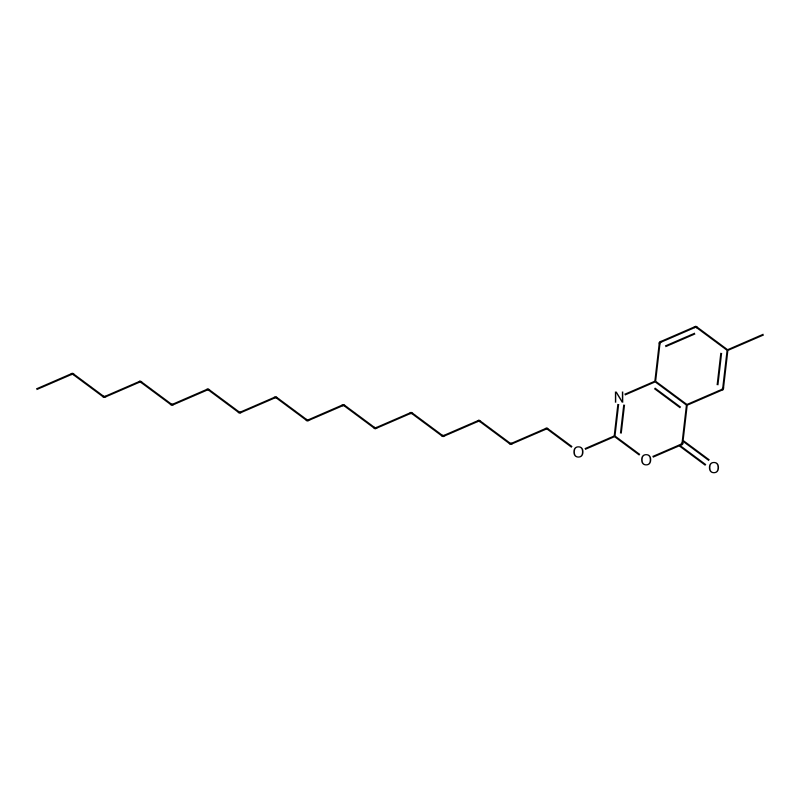

The chemical structure of cetilistat is represented by the formula , with a molar mass of approximately 401.591 g/mol .

The synthesis of cetilistat involves several steps that typically include:

- Formation of the Benzoxazinone Core: The initial step often involves constructing the benzoxazinone structure through cyclization reactions.

- Alkylation: A hexadecyl group is introduced to the nitrogen atom of the benzoxazinone core.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity for pharmaceutical use.

Specific details on the synthetic pathway may vary based on proprietary methods used by pharmaceutical companies .

Interaction studies have indicated that cetilistat may affect the absorption of fat-soluble vitamins (A, D, E, K) due to its mechanism of action. Patients using cetilistat are often advised to take vitamin supplements to prevent deficiencies. Additionally, there may be interactions with other medications metabolized in the gastrointestinal tract; therefore, healthcare providers should monitor concurrent drug therapies .

Cetilistat shares its primary function as a gastrointestinal lipase inhibitor with several other compounds. Below is a comparison highlighting its uniqueness:

Cetilistat is unique in that it acts solely in the gastrointestinal tract without significant systemic absorption, which may lead to fewer central nervous system-related side effects compared to other anti-obesity medications .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

PNLIP [HSA:5406] [KO:K14073]

Other CAS

Wikipedia

Dates

2: Johansson M, Fransson D, Rundlöf T, Huynh NH, Arvidsson T. A general analytical platform and strategy in search for illegal drugs. J Pharm Biomed Anal. 2014 Nov;100:215-29. doi: 10.1016/j.jpba.2014.07.026. Epub 2014 Aug 4. PubMed PMID: 25171485.

3: Cheung BM, Cheung TT, Samaranayake NR. Safety of antiobesity drugs. Ther Adv Drug Saf. 2013 Aug;4(4):171-81. doi: 10.1177/2042098613489721. PubMed PMID: 25114779; PubMed Central PMCID: PMC4125319.

4: Hainer V. Overview of new antiobesity drugs. Expert Opin Pharmacother. 2014 Oct;15(14):1975-8. doi: 10.1517/14656566.2014.946904. Epub 2014 Aug 6. Review. PubMed PMID: 25100293.

5: Hainer V, Aldhoon-Hainerová I. Tolerability and safety of the new anti-obesity medications. Drug Saf. 2014 Sep;37(9):693-702. doi: 10.1007/s40264-014-0206-3. Review. PubMed PMID: 25096956.

6: Durgampudi C, Noel P, Patel K, Cline R, Trivedi RN, DeLany JP, Yadav D, Papachristou GI, Lee K, Acharya C, Jaligama D, Navina S, Murad F, Singh VP. Acute lipotoxicity regulates severity of biliary acute pancreatitis without affecting its initiation. Am J Pathol. 2014 Jun;184(6):1773-84. doi: 10.1016/j.ajpath.2014.02.015. PubMed PMID: 24854864; PubMed Central PMCID: PMC4044711.

7: Ueno H, Nakazato M. [Cutting-edge of medicine; the prospects of novel anti-obesity drugs]. Nihon Naika Gakkai Zasshi. 2014 Mar 10;103(3):753-9. Review. Japanese. PubMed PMID: 24796150.

8: Gras J. Cetilistat for the treatment of obesity. Drugs Today (Barc). 2013 Dec;49(12):755-9. doi: 10.1358/dot.2013.49.12.2099318. PubMed PMID: 24524093.

9: George M, Rajaram M, Shanmugam E. New and emerging drug molecules against obesity. J Cardiovasc Pharmacol Ther. 2014 Jan;19(1):65-76. doi: 10.1177/1074248413501017. Epub 2013 Sep 24. Review. PubMed PMID: 24064009.

10: Carter R, Mouralidarane A, Ray S, Soeda J, Oben J. Recent advancements in drug treatment of obesity. Clin Med (Lond). 2012 Oct;12(5):456-60. Review. PubMed PMID: 23101148.

11: Simonyi G, Pados G, Medvegy M, Bedros JR. [The pharmacological treatment of obesity: past, present and future]. Orv Hetil. 2012 Mar 11;153(10):363-73. doi: 10.1556/OH.2012.29317. Review. Hungarian. PubMed PMID: 22370224.

12: Faria AM, Mancini MC, Melo ME, Cercato C, Halpern A. [Recent progress and novel perspectives on obesity pharmacotherapy]. Arq Bras Endocrinol Metabol. 2010 Aug;54(6):516-29. Review. Portuguese. PubMed PMID: 20857056.

13: Hainer V. [Drug treatment of obesity--current situation and perspectives]. Cas Lek Cesk. 2010;149(11):513-9. Review. Czech. PubMed PMID: 21391349.

14: Kopelman P, Groot Gde H, Rissanen A, Rossner S, Toubro S, Palmer R, Hallam R, Bryson A, Hickling RI. Weight loss, HbA1c reduction, and tolerability of cetilistat in a randomized, placebo-controlled phase 2 trial in obese diabetics: comparison with orlistat (Xenical). Obesity (Silver Spring). 2010 Jan;18(1):108-15. doi: 10.1038/oby.2009.155. Epub 2009 May 21. PubMed PMID: 19461584.

15: Bryson A, de la Motte S, Dunk C. Reduction of dietary fat absorption by the novel gastrointestinal lipase inhibitor cetilistat in healthy volunteers. Br J Clin Pharmacol. 2009 Mar;67(3):309-15. doi: 10.1111/j.1365-2125.2008.03311.x. Epub 2008 Sep 19. PubMed PMID: 19220279; PubMed Central PMCID: PMC2675041.

16: Yamada Y, Kato T, Ogino H, Ashina S, Kato K. Cetilistat (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats. Horm Metab Res. 2008 Aug;40(8):539-43. doi: 10.1055/s-2008-1076699. Epub 2008 May 21. PubMed PMID: 18500680.

17: Padwal R. Cetilistat, a new lipase inhibitor for the treatment of obesity. Curr Opin Investig Drugs. 2008 Apr;9(4):414-21. Review. PubMed PMID: 18393108.

18: Zieba R. [Obesity: a review of currently used antiobesity drugs and new compounds in clinical development]. Postepy Hig Med Dosw (Online). 2007 Oct 19;61:612-26. Review. Polish. PubMed PMID: 17971763.

19: Kopelman P, Bryson A, Hickling R, Rissanen A, Rossner S, Toubro S, Valensi P. Cetilistat (ATL-962), a novel lipase inhibitor: a 12-week randomized, placebo-controlled study of weight reduction in obese patients. Int J Obes (Lond). 2007 Mar;31(3):494-9. Epub 2006 Sep 5. PubMed PMID: 16953261.

20: Halford JC. Obesity drugs in clinical development. Curr Opin Investig Drugs. 2006 Apr;7(4):312-8. Review. PubMed PMID: 16625817.